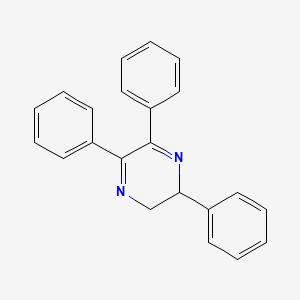
2,5,6-Triphenyl-2,3-dihydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,6-Triphenyl-2,3-dihydropyrazine is a heterocyclic compound characterized by a pyrazine ring with three phenyl groups attached at positions 2, 5, and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Triphenyl-2,3-dihydropyrazine typically involves the condensation of diketones and diamines. One common method is the reaction of benzoin with dimethyl 3-oxopentanedioate in the presence of ammonium acetate, followed by hydrolysis and decarboxylation . Another approach involves the reaction of ethyl (3-benzoyl-4,5-diphenyl-1H-pyrrol-2-yl)acetate with hydrazine hydrate .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 2,5,6-Triphenyl-2,3-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Pyrazine derivatives with altered oxidation states.
Reduction: Dihydropyrazine derivatives with varying degrees of hydrogenation.
Substitution: Halogenated phenyl derivatives and other substituted products.
Applications De Recherche Scientifique
2,5,6-Triphenyl-2,3-dihydropyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential DNA strand-breakage activity and other biological effects.
Medicine: Explored for its potential therapeutic properties, including cyclooxygenase inhibitory activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,5,6-Triphenyl-2,3-dihydropyrazine involves its interaction with molecular targets such as enzymes and DNA. The compound’s structure allows it to participate in electron transfer reactions, leading to the generation of reactive oxygen species and subsequent biological effects . These interactions can result in DNA strand breakage and inhibition of specific enzymes, contributing to its potential therapeutic properties.
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetraphenyl-2,5-dihydropyrazine: Shares a similar pyrazine core but with different substitution patterns.
2,3,4-Triphenyl-6,8-dihydropyrrolo[3,2-d][1,2]diazepin-7(1H)-one: A novel heterocyclic system with a pyrrole and diazepine ring fused to the pyrazine core.
Uniqueness: 2,5,6-Triphenyl-2,3-dihydropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
66042-89-5 |
|---|---|
Formule moléculaire |
C22H18N2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2,5,6-triphenyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C22H18N2/c1-4-10-17(11-5-1)20-16-23-21(18-12-6-2-7-13-18)22(24-20)19-14-8-3-9-15-19/h1-15,20H,16H2 |
Clé InChI |
SZODCSUDEMDLMS-UHFFFAOYSA-N |
SMILES canonique |
C1C(N=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


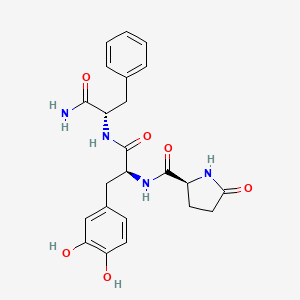
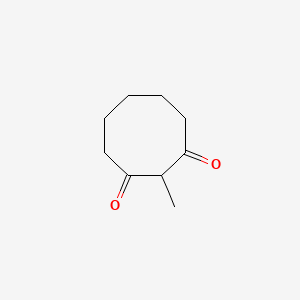
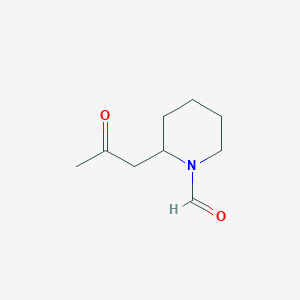
![7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14465933.png)
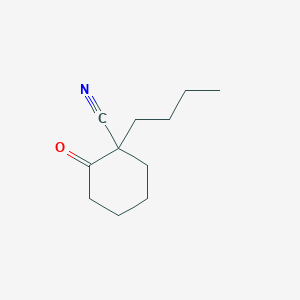
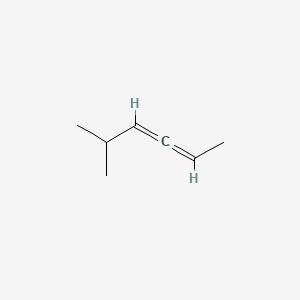
![3-[Hydroxy(phenyl)methyl]but-3-en-2-one](/img/structure/B14465942.png)
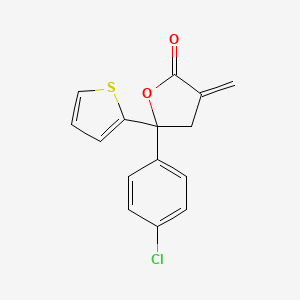
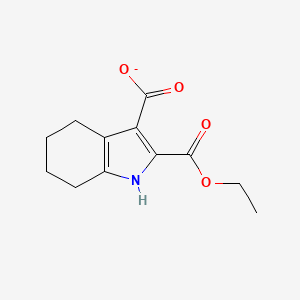

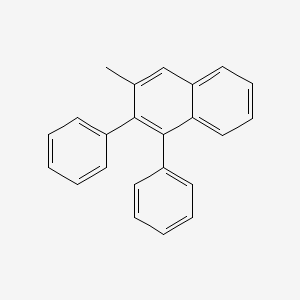
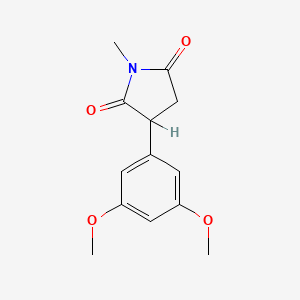
![Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt](/img/structure/B14465993.png)

